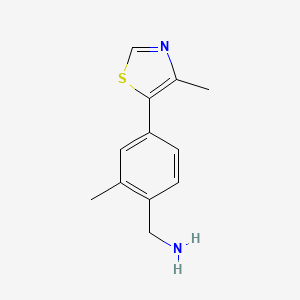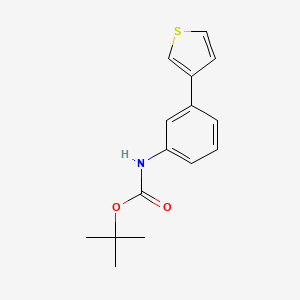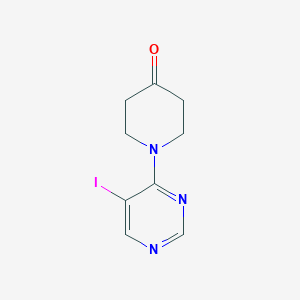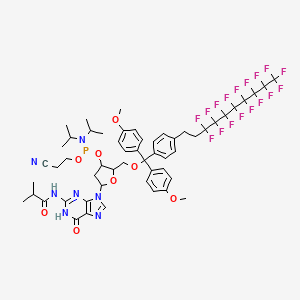
2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is a highly effective phosphoramidite building block used in the synthesis of oligonucleotides via solid-phase synthesis. This compound is known for its efficacy and high yield, making it a valuable tool in the development of therapeutic drugs targeting a range of conditions, including cancer, genetic disorders, and viral infections.
Métodos De Preparación
The synthesis of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves several steps The process typically starts with the protection of the 2’-deoxyribose sugar with a 5’-O-(4,4’-dimethoxytrityl) group The N2 position of guanosine is then protected with an isobutyryl groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite has broad applications in scientific research:
Chemistry: It is used as a building block for synthesizing DNA and RNA molecules.
Biology: The compound is employed in gene cloning and gene expression studies.
Medicine: It plays a crucial role in the development of therapeutic drugs for treating cancer, genetic disorders, and viral infections.
Industry: The compound is used in the production of oligonucleotides for various industrial applications
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound forms phosphodiester bonds with other nucleotides, creating a stable DNA or RNA sequence. This incorporation can enhance the functionality, stability, and hybridization properties of the nucleic acid sequences .
Comparación Con Compuestos Similares
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is unique due to its high efficacy and yield in oligonucleotide synthesis. Similar compounds include:
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: This compound incorporates 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
DMT-dG(ib) Phosphoramidite: Another similar compound used in oligonucleotide synthesis.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: This compound includes a t-butyl-dimethylsilyl group for additional stability.
These compounds share similar applications but differ in their specific modifications and resulting properties.
Propiedades
Fórmula molecular |
C54H57F17N7O8P |
|---|---|
Peso molecular |
1286.0 g/mol |
Nombre IUPAC |
N-[9-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C54H57F17N7O8P/c1-29(2)43(79)75-45-74-42-41(44(80)76-45)73-28-77(42)40-26-38(86-87(84-25-9-24-72)78(30(3)4)31(5)6)39(85-40)27-83-47(34-14-18-36(81-7)19-15-34,35-16-20-37(82-8)21-17-35)33-12-10-32(11-13-33)22-23-46(55,56)48(57,58)49(59,60)50(61,62)51(63,64)52(65,66)53(67,68)54(69,70)71/h10-21,28-31,38-40H,9,22-23,25-27H2,1-8H3,(H2,74,75,76,79,80) |
Clave InChI |
VTRKCHXDEIVAGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=C(C=C4)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



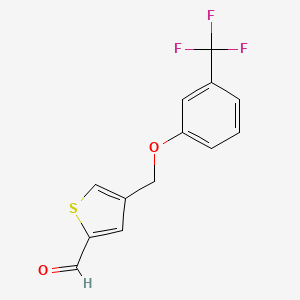



![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
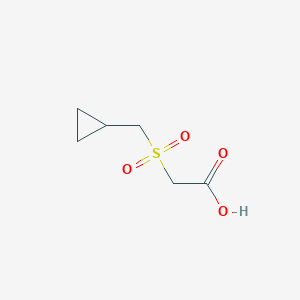
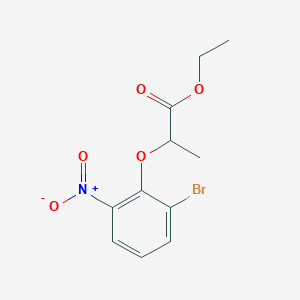
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
